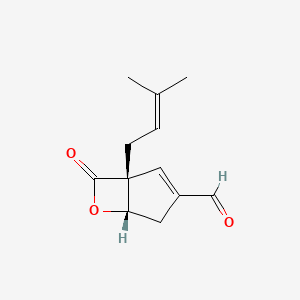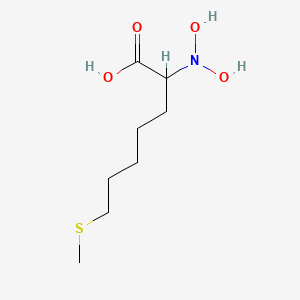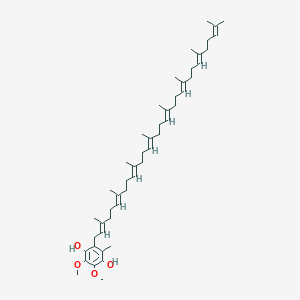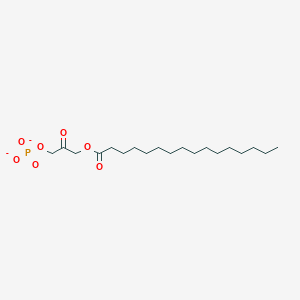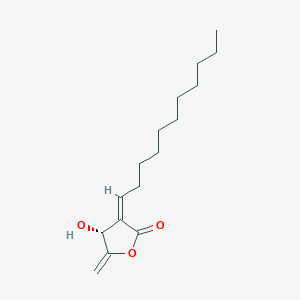
Subamolide D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Subamolide D is a natural product found in Cinnamomum subavenium with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential Subamolide D and its variants, isolated from Cinnamomum subavenium, have shown promising results in cancer research. Studies demonstrate their cytotoxic effects on various cancer cell lines, such as urothelial carcinoma, melanoma, and lung cancer. For instance, Subamolide A induced apoptosis in human urothelial carcinoma cell lines through mitochondria-dependent pathways and activation of p53 and ERK1/2 pathways (Liu, Chen, Huang, & Li, 2011). Similarly, Subamolide E showed potent anti-cancer effects against human skin cancer melanoma cells, inducing apoptosis and reducing cell migration abilities (Wang, Chiu, Wu, & Chen, 2011).
Mechanisms of Action The anti-cancer properties of Subamolide D and its derivatives are attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells. For example, Subamolide B induces cytotoxicity in human cutaneous squamous cell carcinoma cells through mitochondrial and CHOP-dependent cell death pathways (Yang et al., 2013). Moreover, these compounds have been observed to cause DNA damage in a dose- and time-dependent manner, as demonstrated in studies involving SW480 cells (Chen et al., 2007).
Potential for Cancer Therapy The effectiveness of Subamolide D in targeting cancer cells while sparing nonmalignant cells suggests its potential as a therapeutic agent for cancer treatment. For example, Subamolide A induced mitotic catastrophe and apoptosis in human lung cancer cells, offering a novel approach for non-small cell lung cancer treatment (Hung et al., 2013).
Antioxidant Properties Besides their anti-cancer activities, compounds like Subamolide C and E also exhibit significant antioxidant properties, which could play a role in cancer prevention and the development of therapeutic agents (Cheng et al., 2012).
Potential in Cosmetology There is also evidence that certain derivatives might be effective in cosmetology, particularly in skin pigmentation management. This aspect highlights the versatility of Subamolide D and its variants in various scientific applications (Wang, Chen, & Wen, 2011).
Eigenschaften
Produktname |
Subamolide D |
|---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
(3Z,4R)-4-hydroxy-5-methylidene-3-undecylideneoxolan-2-one |
InChI |
InChI=1S/C16H26O3/c1-3-4-5-6-7-8-9-10-11-12-14-15(17)13(2)19-16(14)18/h12,15,17H,2-11H2,1H3/b14-12-/t15-/m0/s1 |
InChI-Schlüssel |
YGFBEYXVYDNDKK-ZSMUJPCHSA-N |
Isomerische SMILES |
CCCCCCCCCC/C=C\1/[C@H](C(=C)OC1=O)O |
Kanonische SMILES |
CCCCCCCCCCC=C1C(C(=C)OC1=O)O |
Synonyme |
subamolide D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)
![(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1264023.png)
